Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-
Description
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- is a polycyclic compound featuring a fused azulene-thiophene core with two ketone groups (diones) at positions 4 and 8 and an isopropyl substituent at position 4. The azulene moiety, a non-benzenoid bicyclic system with 10 π-electrons, confers unique electronic and optical properties, while the thiophene-dione backbone enhances electron-deficient character.
Properties
CAS No. |
647845-20-3 |
|---|---|
Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
6-propan-2-ylazuleno[3,2-b]thiophene-4,8-dione |
InChI |
InChI=1S/C15H12O2S/c1-8(2)9-5-10(16)7-13-12(6-9)14(17)11-3-4-18-15(11)13/h3-8H,1-2H3 |
InChI Key |
FTGIXZQWQAYBCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C=C2C(=C1)C(=O)C3=C2SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cycloaddition Reactions
Cycloaddition reactions are pivotal in constructing the azulene core structure. A notable method involves the reaction of 3,4-dichlorothiophene 1,1-dioxide with furan to yield azulene derivatives through a Diels-Alder type mechanism.
Step 1 : The initial cycloaddition of 3,4-dichlorothiophene with furan forms an adduct.
Step 2 : This adduct can be treated with triethylamine to generate an intermediate that undergoes further cycloaddition reactions.
Step 3 : Subsequent elimination of sulfur dioxide and dimethylamine leads to the formation of the desired azulene derivative.
Multi-Step Synthesis from Tropolone Derivatives
Another effective route utilizes tropolone derivatives as starting materials. The synthesis typically follows these steps:
Iodination : Tropolone is iodinated at the α-carbon to produce iodides.
Tosylation : The iodides are then tosylated using p-toluenesulfonyl chloride.
Condensation : The resulting tosylates react with active methylenes in the presence of bases such as sodium ethoxide or tert-butylamine to yield tri-substituted azulenes.
Four-Step Synthesis from Cyclohepta[b]furan Derivatives
A more complex synthesis involves a four-step procedure starting from 2H-cyclohepta[b]furan-2-ones:
Step 1 : The cyclohepta[b]furan is reacted with olefins or active methylenes.
Step 2 : This reaction can produce intermediates that undergo further transformations through [8 + 2] cycloadditions.
Step 3 : Decarboxylation resolves strain in intermediates leading to azulene derivatives.
Step 4 : Final functionalization can yield the target compound with specific substituents at desired positions.
| Method Description | Advantages | Disadvantages |
|---|---|---|
| Cycloaddition with furan | Direct approach to azulene core | May require specific conditions |
| Multi-step synthesis from tropolone | Versatile starting materials | Multiple steps increase complexity |
| Four-step synthesis from cyclohepta[b]furan derivatives | High specificity for functional groups | Longer synthesis time |
Recent studies have highlighted the optical and electronic properties of azuleno[1,2-b]thiophene derivatives, emphasizing their potential use in organic electronics and photonic applications. The compounds exhibit significant diatropic ring currents and desirable band gap values suitable for semiconductor applications.
Chemical Reactions Analysis
Types of Reactions
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the azulene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Chemical Properties and Structure
Azuleno[1,2-b]thiophene-4,8-dione is characterized by a fused bicyclic system that integrates azulene with thiophene. This structure contributes to its distinctive electronic properties, making it suitable for various applications. The molecular formula is with a molecular weight of 214.24 g/mol .
Materials Science
Azuleno[1,2-b]thiophene derivatives are explored for their potential in organic electronics due to their excellent photophysical characteristics. The extended conjugation in these compounds allows them to exhibit unique optical properties that can be harnessed in:
- Organic Light Emitting Diodes (OLEDs) : Their ability to emit light when an electric current is applied makes them suitable for use in OLED technology.
- Solar Cells : The compound's electronic properties can enhance the efficiency of organic photovoltaic devices by improving charge transport and light absorption .
Medicinal Chemistry
Research has indicated that azulene derivatives possess significant biological activities, which can be leveraged for therapeutic purposes:
- Anticancer Activity : Studies have shown that certain azuleno derivatives can selectively target cancer cells while sparing healthy cells. For instance, research involving azuleno hydrazide-hydrazones demonstrated cytotoxic effects against pancreatic cancer cell lines .
- Anti-inflammatory Properties : Azuleno derivatives have been investigated for their immunomodulatory effects. In vitro studies revealed that compounds like 5,6-bromoazulene stimulate macrophages to produce pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique electronic properties allow it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs from the evidence:
Key Observations :
- Electronic Properties: The azulene-thiophene-dione core in the target compound likely exhibits stronger electron-deficient behavior compared to the oxathiolan-thiophene hybrid in due to dual ketone groups. In contrast, the thiazolidinone derivative has electron-rich hydrazone and methoxy groups, which may enhance π-conjugation but reduce electrophilicity.
- Steric Effects : The isopropyl group in the target compound introduces greater steric hindrance than the planar arylidene substituents in or the unsubstituted benzodithiophene-dione in . This could impact intermolecular interactions in solid-state packing or catalytic processes.
- Solubility: The polar diones in the target compound and benzodithiophene-dione may reduce solubility in non-polar solvents, whereas the methoxy and hydroxyphenyl groups in and improve hydrophilicity.
Biological Activity
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its pharmacological effects.
- Molecular Formula : C₁₂H₁₀O₂S
- Molecular Weight : 218.27 g/mol
- CAS Number : 647845-12-3
The compound features an azulene core fused with a thiophene ring and contains a dione functional group. Its unique structure contributes to its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of Azuleno[1,2-b]thiophene-4,8-dione typically involves several methods:
- Cyclization Reactions : Utilizing precursors such as 2H-cyclohepta[b]furan-2-ones in the presence of various reagents.
- Oxidation and Reduction : The compound can be synthesized through oxidation of thiophene derivatives or reduction of corresponding diones.
- Substitution Reactions : Substituting various functional groups can yield derivatives with altered biological activities.
Biological Activity
Research indicates that Azuleno[1,2-b]thiophene-4,8-dione exhibits several biological activities:
Antioxidant Activity
The compound has been shown to possess antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Properties
Studies have demonstrated that derivatives of Azuleno[1,2-b]thiophene exhibit antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic processes.
Anticancer Potential
Azuleno[1,2-b]thiophene derivatives have been investigated for their anticancer properties. Research shows that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
The biological activity of Azuleno[1,2-b]thiophene-4,8-dione is mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can interact with specific receptors in the body, modulating physiological responses.
- Cell Signaling Pathways : The compound can influence cellular signaling pathways associated with growth and apoptosis.
Case Studies
Several case studies highlight the biological efficacy of Azuleno[1,2-b]thiophene derivatives:
| Study | Findings |
|---|---|
| Antioxidant Study (2020) | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Antimicrobial Study (2021) | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) below 50 µg/mL. |
| Anticancer Study (2023) | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
